molecular formula C17H9F7N4 B11104619 4-phenyl-3-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-pyrazole

4-phenyl-3-[(E)-{2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-1H-pyrazole

Cat. No.: B11104619
M. Wt: 402.27 g/mol
InChI Key: COIRXFUBTXTTEB-IOXBOXJCSA-N
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Description

4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE typically involves the reaction of 4-phenyl-1H-pyrazole-3-carbaldehyde with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the hydrazone bond . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-PHENYL-1H-PYRAZOLE-3-CARBALDEHYDE 3-[2,3,5,6-TETRAFLUORO-4-(TRIFLUOROMETHYL)PHENYL]HYDRAZONE include other pyrazole derivatives such as:

These compounds share similar structural features but differ in their specific functional groups and substituents, which can influence their chemical reactivity and biological activity.

Properties

Molecular Formula

C17H9F7N4

Molecular Weight

402.27 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-N-[(E)-(4-phenyl-1H-pyrazol-5-yl)methylideneamino]-4-(trifluoromethyl)aniline

InChI

InChI=1S/C17H9F7N4/c18-12-11(17(22,23)24)13(19)15(21)16(14(12)20)28-26-7-10-9(6-25-27-10)8-4-2-1-3-5-8/h1-7,28H,(H,25,27)/b26-7+

InChI Key

COIRXFUBTXTTEB-IOXBOXJCSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=C(NN=C2)/C=N/NC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C=NNC3=C(C(=C(C(=C3F)F)C(F)(F)F)F)F

Origin of Product

United States

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